molecular formula C28H36N6O3 B10856147 7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one CAS No. 2230263-60-0

7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one

Cat. No.: B10856147
CAS No.: 2230263-60-0
M. Wt: 504.6 g/mol
InChI Key: AFGYODUJVVOZAX-CYFREDJKSA-N
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Description

LY3410738 is a potent, selective, covalent inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes. These mutations are found in various cancers, including cholangiocarcinoma, gliomas, and acute myeloid leukemia. LY3410738 binds covalently at a novel binding site, enabling continued potency even in the presence of second site IDH resistance mutations .

Chemical Reactions Analysis

LY3410738 undergoes covalent binding reactions with the mutant IDH1/2 enzymes. The compound modifies a single cysteine residue (Cys269) in an allosteric binding pocket, rapidly inactivating the enzyme. This selective inhibition prevents the production of the oncometabolite 2-hydroxyglutarate (2-HG) without affecting alpha-ketoglutarate levels . The major product formed from this reaction is the inactivated enzyme complex.

Scientific Research Applications

LY3410738 has significant applications in scientific research, particularly in the fields of oncology and molecular biology. It is used in preclinical and clinical studies to investigate its efficacy in treating cancers with IDH1/2 mutations. The compound has shown promise in phase 1 clinical trials for advanced IDH-mutant cholangiocarcinoma, gliomas, and other solid tumors . Additionally, LY3410738 is being studied for its potential to overcome resistance to existing IDH inhibitors, making it a valuable tool in cancer research .

Mechanism of Action

LY3410738 exerts its effects by covalently binding to the mutant IDH1/2 enzymes at a novel binding site. This binding modifies the cysteine residue in the allosteric pocket, leading to rapid inactivation of the enzyme. The inhibition of IDH1/2 prevents the production of the oncometabolite 2-hydroxyglutarate, which is implicated in the pathogenesis of various cancers . By targeting this pathway, LY3410738 effectively disrupts the metabolic processes that drive tumor growth and progression.

Properties

CAS No.

2230263-60-0

Molecular Formula

C28H36N6O3

Molecular Weight

504.6 g/mol

IUPAC Name

7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one

InChI

InChI=1S/C28H36N6O3/c1-4-25(35)33-14-12-32(13-15-33)24(16-20-6-7-20)22-10-8-21(9-11-22)19(3)30-27-29-17-23-18-37-28(36)34(5-2)26(23)31-27/h4,8-11,17,19-20,24H,1,5-7,12-16,18H2,2-3H3,(H,29,30,31)/t19-,24-/m0/s1

InChI Key

AFGYODUJVVOZAX-CYFREDJKSA-N

Isomeric SMILES

CCN1C2=NC(=NC=C2COC1=O)N[C@@H](C)C3=CC=C(C=C3)[C@H](CC4CC4)N5CCN(CC5)C(=O)C=C

Canonical SMILES

CCN1C2=NC(=NC=C2COC1=O)NC(C)C3=CC=C(C=C3)C(CC4CC4)N5CCN(CC5)C(=O)C=C

Origin of Product

United States

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